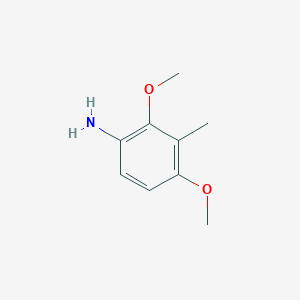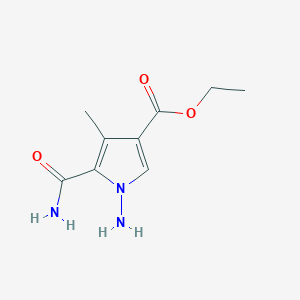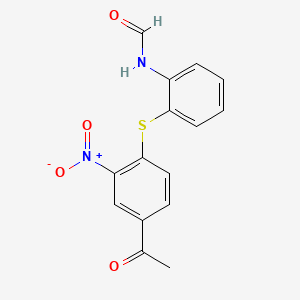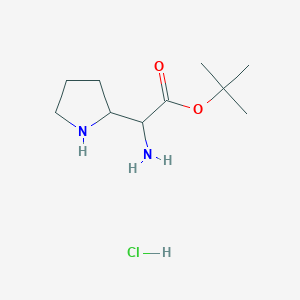
2-(Boc-aminomethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-aminomethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . It is commonly used in research and industrial applications, particularly in the field of proteomics . The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a Boc (tert-butoxycarbonyl) protecting group attached to the aminomethyl group .
Preparation Methods
The synthesis of 2-(Boc-aminomethyl)pyrrolidine hydrochloride typically involves the protection of the aminomethyl group with a Boc group, followed by the formation of the pyrrolidine ring. One common synthetic route involves the reaction of pyrrolidine with Boc-protected aminomethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2-(Boc-aminomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under appropriate conditions.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected aminomethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
2-(Boc-aminomethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Boc-aminomethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with its target . The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its target . The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(Boc-aminomethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
1-Boc-2-(aminomethyl)pyrrolidine: Similar in structure but with different substitution patterns on the pyrrolidine ring.
1-Boc-3-(aminomethyl)pyrrolidine: Another similar compound with the aminomethyl group attached at a different position on the pyrrolidine ring.
4-(2-Boc-aminoethyl)piperidine: A related compound with a piperidine ring instead of a pyrrolidine ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides selective reactivity and stability.
Properties
Molecular Formula |
C10H21ClN2O2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8(11)7-5-4-6-12-7;/h7-8,12H,4-6,11H2,1-3H3;1H |
InChI Key |
FLIYAMWMZSKISF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCN1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


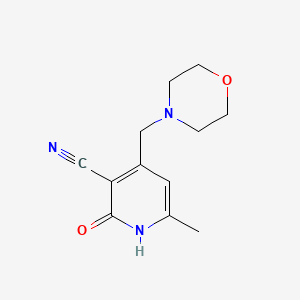
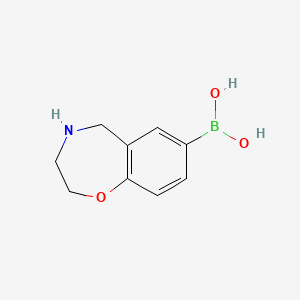
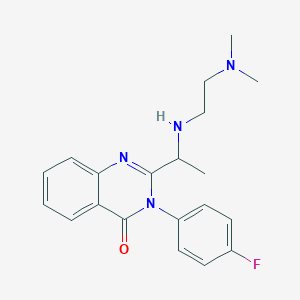
![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)
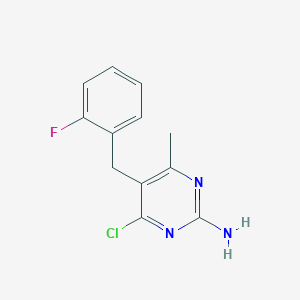
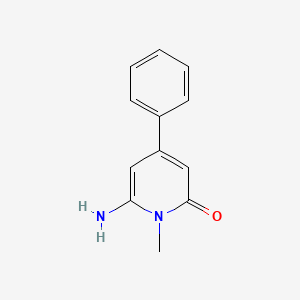
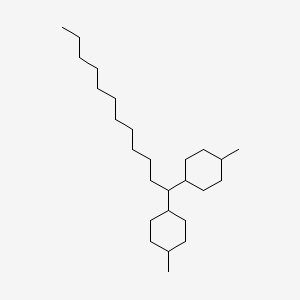
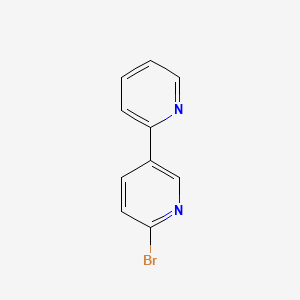
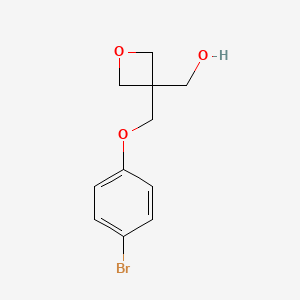
![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)
